4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole
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Overview
Description
3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold . It has been used for plant disease management . It has been perceived as a chemically complex molecule and synthetically intractable .
Synthesis Analysis
59 derivatives of 3,4-dihydroquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction .
Molecular Structure Analysis
The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .
Chemical Reactions Analysis
The Castagnoli–Cushman reaction (CCR) between homophthalic anhydride and inimes is especially appealing because the reaction not only produces the desired products .
Scientific Research Applications
Neuroprotection and Excitatory Amino Acid Antagonism:
- A study discusses the development of excitatory amino acid (EAA) receptor antagonists, with a focus on compounds related to the isoxazole amino acid family, highlighting their potential in neuroprotection and antagonizing excitation induced by specific EAA receptor agonists (Krogsgaard‐Larsen et al., 1991).
Chemical Synthesis and Structural Analysis:
- Research on the synthesis of dihydroisoquinoline-N-oxide alkaloids, including structural elucidation through spectroscopic analysis, contributes to the understanding of chemical properties and potential applications of similar compounds (Elkhamlichi et al., 2017).
- A study on the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives from 5-methyleneisoxazolidines offers insights into chemical processes that could be relevant for compounds within the same chemical family (Zhao & Eguchi, 1997).
Pharmacological Properties and Biological Activities:
- Investigation into novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, including their synthesis and evaluation for vasodilatation activity, highlights the potential medical applications of similar compounds (San-qi, 2010).
- A study on the synthesis of 2,4-dihydroxyquinoline derived disazo dyes and their evaluation for various biological activities, including DNA protection, antimicrobial, and anticancer activities, suggests the broad spectrum of biological relevance of these compounds (Şener et al., 2018).
- Research on new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, evaluating their antileukemic activity, provides evidence of the therapeutic potential of similar compounds in cancer treatment (Raffa et al., 2004).
Mechanism of Action
Target of Action
It’s known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
Dihydroquinolinones have been found to inhibit p38 map kinase, causing cytotoxic activities . This suggests that the compound might interact with its targets, possibly kinases or other proteins, leading to changes in their function and ultimately resulting in cell death.
Biochemical Pathways
The inhibition of p38 MAP kinase suggests that it could impact the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis .
Result of Action
Given its potential antiproliferative and antitumor activities, it can be inferred that the compound may induce cell death in cancer cells . This could be achieved through the inhibition of key proteins or enzymes, leading to disruption of essential cellular processes.
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-13(9-15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h2-3,5,7,9H,4,6,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQVKSBDZWHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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